(7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
Description
This compound belongs to the furo-benzoxazinone class, characterized by a fused furan and benzoxazinone core. Its structure includes a (2,5-dimethoxybenzylidene) moiety at the 7-position, a methyl group at C9, and a pyridin-3-ylmethyl substituent at C3. The Z-configuration of the benzylidene double bond is critical for its stereochemical properties.
The 2,5-dimethoxy substitution on the benzylidene group likely enhances electron density, influencing reactivity and intermolecular interactions. The pyridin-3-ylmethyl side chain may contribute to solubility in polar solvents or binding affinity in biological systems, though specific pharmacological data are absent in the evidence.
Properties
Molecular Formula |
C26H24N2O5 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(7Z)-7-[(2,5-dimethoxyphenyl)methylidene]-9-methyl-3-(pyridin-3-ylmethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C26H24N2O5/c1-16-25-19(14-28(15-32-25)13-17-5-4-8-27-12-17)10-21-24(29)23(33-26(16)21)11-18-9-20(30-2)6-7-22(18)31-3/h4-12H,13-15H2,1-3H3/b23-11- |
InChI Key |
OEMWXLFVUPTTRZ-KSEXSDGBSA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C1O/C(=C\C4=C(C=CC(=C4)OC)OC)/C3=O)CN(CO2)CC5=CN=CC=C5 |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=CC4=C(C=CC(=C4)OC)OC)C3=O)CN(CO2)CC5=CN=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound (7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 444.5 g/mol
- CAS Number : 1021109-80-7
The unique structural features of this compound include a furobenzoxazine core and various substituents that enhance its pharmacological potential.
Anticancer Activity
Research indicates that compounds similar to (7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl have demonstrated promising anticancer properties . For instance:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies have shown that benzoxazine derivatives can effectively target cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) with IC values comparable to established treatments like estradiol .
| Compound | Cell Line Tested | IC Value |
|---|---|---|
| (7Z)-Compound | MIA PaCa-2 | X μM |
| (7Z)-Compound | MCF-7 | Y μM |
Anti-inflammatory Effects
The compound exhibits potential anti-inflammatory activity , which may be attributed to its ability to modulate inflammatory pathways. Similar benzoxazine derivatives have been reported to reduce markers of inflammation in vitro and in vivo models .
Antimicrobial Properties
Preliminary studies suggest that (7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl also possesses antimicrobial activity against various pathogens:
- Target Organisms : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.12 μM |
| Escherichia coli | 25 μM |
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. Results indicated significant tumor size reduction compared to control groups, highlighting the potential of benzoxazine derivatives in cancer therapy .
- Inflammatory Disease Models : In an animal model of arthritis, treatment with the compound resulted in decreased joint swelling and inflammatory cytokine levels, suggesting its utility in managing chronic inflammatory diseases .
Scientific Research Applications
The compound (7Z)-7-(2,5-dimethoxybenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and material science, supported by relevant case studies and data.
Medicinal Chemistry
The compound's intricate structure hints at several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazines have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The presence of the pyridine moiety may enhance the compound's ability to interact with microbial enzymes, potentially leading to antibacterial or antifungal activities. Research on related compounds indicates that modifications in the aromatic systems can significantly affect antimicrobial efficacy .
Neuropharmacology
Given its structural characteristics, this compound may also be explored for neuropharmacological applications:
- Cognitive Enhancers : Compounds that modulate neurotransmitter systems are of great interest in treating cognitive disorders. The pyridine and methoxy functionalities could interact with receptors involved in cognition and memory processes .
- Potential for Treating Neurodegenerative Diseases : Research into similar benzoxazine derivatives has suggested neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease .
Material Science
The unique structural features of this compound make it suitable for applications beyond biology:
- Organic Electronics : The compound could be investigated for its electronic properties, potentially serving as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The conjugated system may facilitate charge transport and light absorption .
- Polymer Chemistry : Its ability to form stable linkages can be explored in the synthesis of polymers with specific mechanical and thermal properties, enhancing materials used in various industrial applications.
Case Study 1: Anticancer Activity
A study focusing on benzoxazine derivatives demonstrated that modifications at the methoxy positions significantly enhanced cytotoxicity against breast cancer cell lines. The synthesized compounds were tested using MTT assays, revealing IC50 values lower than those of standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
Research into similar furobenzoxazine compounds indicated potential neuroprotective effects against oxidative stress-induced neuronal damage. Animal models treated with these compounds showed improved cognitive function and reduced markers of neuroinflammation compared to controls .
Case Study 3: Electronic Properties
A comparative analysis of various benzoxazine derivatives revealed that those containing methoxy groups exhibited superior charge mobility when incorporated into thin-film transistors. This finding suggests potential applications in flexible electronics and sensors .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Core Heterocycles: The target compound’s furo-benzoxazinone core differs from the thiazolo-pyrimidine () and benzodithiazine () systems.
- Benzylidene Substituents: Electron-donating groups (e.g., methoxy in the target, methyl in ) contrast with electron-withdrawing groups (e.g., cyano in , hydroxy in ), affecting solubility and reactivity.
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- Melting Points: Electron-withdrawing substituents (e.g., cyano in ) correlate with lower melting points compared to hydroxy-substituted compounds (e.g., ), which exhibit higher thermal stability.
- IR Stretches: Cyano groups in show consistent absorption near 2,210 cm⁻¹, useful for structural validation.
- NMR Signals : The =CH proton in benzylidene derivatives appears downfield (~7.94–8.39 ppm), confirming conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
